2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene is an organic compound characterized by the presence of multiple chlorine atoms and a fluorine atom attached to a benzene ring. Its molecular formula is C13H7Cl4F, and it has a molecular weight of 324.0 g/mol. The compound features a unique substitution pattern, with two chlorine atoms at the 2 and 4 positions of the benzene ring and a dichloro(2-fluorophenyl)methyl group at the 1 position. This specific arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The chemical behavior of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene is influenced by its electron-withdrawing substituents, which facilitate several types of reactions:
The synthesis of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. A common synthetic route includes:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while ensuring safety measures are in place due to the handling of chlorine gas .
The unique structure of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene makes it valuable in various applications:
Several compounds share structural similarities with 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| 2,4-Dichloro-1-methylbenzene | Lacks fluorine; simpler structure |
| 2,4-Dichloro-1-(trifluoromethyl)benzene | Contains a trifluoromethyl group instead of dichloromethyl |
| 2,4-Dichloro-1-iodobenzene | Contains iodine instead of the dichloro(2-fluorophenyl)methyl group |
The uniqueness of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene lies in its specific substitution pattern that imparts distinct chemical properties and reactivity. The combination of chlorine and fluorine atoms influences its electronic structure, making it a valuable compound for various applications in research and industry .
The development of chlorinated aromatic compounds dates to 1851, when chlorobenzene was first synthesized via the reaction of phenol with phosphorus pentachloride. This discovery marked the beginning of systematic exploration into halogenated aromatics, driven by their stability and versatility in chemical reactions. By the early 20th century, industrial-scale production of chlorobenzene via catalytic chlorination of benzene laid the groundwork for synthesizing derivatives like 2,4-dichloro-1-fluorobenzene (CAS: 1435-48-9), a precursor to more complex halogenated structures.
The introduction of fluorine into chlorinated aromatics emerged later, leveraging the unique electronegativity of fluorine to modulate reactivity. For instance, 2,4-dichlorofluorobenzene, synthesized through nitration and fluorination of dichlorobenzene derivatives, demonstrated the feasibility of combining multiple halogens on aromatic systems. These historical advances directly informed the design of 2,4-dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene, which integrates chlorine and fluorine atoms across two interconnected aromatic rings.
In contemporary research, 2,4-dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene serves as a model compound for studying:
The systematic IUPAC name, 2,4-dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene, precisely defines its structure:
Molecular Formula: C~13~H~7~Cl~4~F
Molecular Weight: 324.0 g/mol.
The compound’s structure (Fig. 1) features:
Cl | Cl-C6H3-1-(CCl2-C6H3F-2) | Cl Fig. 1: Skeletal structure of 2,4-dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene.
While direct synthesis methods for this compound are not detailed in available literature, analogous routes for polychlorinated aromatics suggest potential strategies:
Critical factors influencing yield and purity:
While experimental data specific to this compound are limited, its properties can be extrapolated from similar structures:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry: Molecular ion peak at m/z 324 ([M]⁺), with fragments at m/z 289 ([M-Cl]⁺) and m/z 253 ([M-2Cl]⁺).
The compound’s reactivity profile enables:
Potential uses include:
Single-crystal studies reveal:
While no direct studies exist, analogous chlorinated aromatics undergo:
Not listed under REACH or TSCA inventories, but its structural similarity to regulated compounds (e.g., DDT) warrants caution in handling and disposal.